2-(2-methoxyphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenyl group, a pyridinyl group, and a pyrazinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the methoxyphenyl intermediate: This step involves the reaction of 2-methoxyphenylamine with acetic anhydride to form 2-methoxyphenylacetamide.
Synthesis of the pyrazinyl intermediate: This involves the reaction of 3-pyridinylboronic acid with 2-chloropyrazine under Suzuki coupling conditions to form 3-(pyridin-3-yl)pyrazine.
Final coupling reaction: The two intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-methoxyphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
- 2-(2-methoxyphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propionamide
Uniqueness
2-(2-methoxyphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-7-3-2-5-14(17)11-18(24)23-13-16-19(22-10-9-21-16)15-6-4-8-20-12-15/h2-10,12H,11,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIASYZVAYIDLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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